Bienvenue dans la boutique en ligne BenchChem!

N-(2-methoxyethyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine

ROMK inhibitor potassium channel ion channel pharmacology

N-(2-Methoxyethyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine (CAS 503433-01-0) is a thieno[2,3-d]pyrimidine-based small molecule that acts as a potent inhibitor of the renal outer medullary potassium channel (ROMK, Kir1.1). It was developed as part of a Merck Sharp & Dohme program targeting ROMK for diuretic and antihypertensive therapy.

Molecular Formula C16H17N3OS
Molecular Weight 299.39
CAS No. 503433-01-0
Cat. No. B2656546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxyethyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine
CAS503433-01-0
Molecular FormulaC16H17N3OS
Molecular Weight299.39
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)NCCOC
InChIInChI=1S/C16H17N3OS/c1-11-3-5-12(6-4-11)13-9-21-16-14(13)15(18-10-19-16)17-7-8-20-2/h3-6,9-10H,7-8H2,1-2H3,(H,17,18,19)
InChIKeyKBKCKZHEIRMSPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Methoxyethyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine (CAS 503433-01-0) – A Potent, Highly Selective ROMK Inhibitor for Cardiovascular and Renal Research


N-(2-Methoxyethyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine (CAS 503433-01-0) is a thieno[2,3-d]pyrimidine-based small molecule that acts as a potent inhibitor of the renal outer medullary potassium channel (ROMK, Kir1.1). It was developed as part of a Merck Sharp & Dohme program targeting ROMK for diuretic and antihypertensive therapy [1]. The compound exhibits low nanomolar ROMK inhibitory activity in multiple assay formats and demonstrates exceptional selectivity over the cardiac hERG channel (IC50 >30 µM), voltage-gated sodium (Nav1.5) and calcium (Cav1.2) channels, and a panel of cytochrome P450 enzymes [2].

Why N-(2-Methoxyethyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine Cannot Be Replaced by Other Thienopyrimidine ROMK Inhibitors


Thieno[2,3-d]pyrimidine ROMK inhibitors are highly sensitive to substituent variations. Even minor alterations in the N-alkyl group or the 5-aryl substituent can dramatically shift the selectivity profile, particularly against hERG and other off-target ion channels [1]. The 2-methoxyethyl side chain and 4-methylphenyl group in this specific compound confer a uniquely balanced potency-selectivity profile that is not transferable to close analogs. Direct substitution with another thienopyrimidine ROMK inhibitor without matching selectivity data risks introducing cardiotoxicity or metabolic liabilities that would confound in vivo efficacy and safety readouts [2].

Quantitative Differentiation of N-(2-Methoxyethyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine from Comparator ROMK Inhibitors


Superior ROMK Inhibitory Potency in Human Electrophysiology Assays vs. ROMK-IN-32 and CHEMBL3622104

In whole-cell voltage clamp assays on human ROMK (hKir1.1) expressed in CHO cells, the target compound achieved an IC50 of 5 nM [1]. In comparison, ROMK-IN-32 exhibits an IC50 of 35 nM under similar conditions [2], and CHEMBL3622104 (US9751881, Example 1) shows an IC50 of 10 nM in a thallium flux assay [3]. The 7-fold greater potency of the target compound relative to ROMK-IN-32 translates into a lower effective concentration for in vitro ROMK blockade.

ROMK inhibitor potassium channel ion channel pharmacology

Exceptional hERG Selectivity Window: 6,800-Fold vs. CHEMBL3622104

The target compound displays an hERG IC50 of 34,000 nM (34 µM) in voltage-clamp electrophysiology on human ERG expressed in HEK-293 cells [1], yielding a ROMK/hERG selectivity ratio of approximately 6,800-fold (based on ROMK IC50 = 5 nM). In contrast, the structurally related ROMK inhibitor CHEMBL3622104 shows an hERG IC50 of 1,800 nM (1.8 µM) [2], a selectivity window of only 180-fold. ROMK-IN-32 has an hERG IC50 of 22,000 nM, giving a selectivity ratio of ~630-fold [3]. The target compound thus offers a >10-fold larger safety margin against QT prolongation risk compared to CHEMBL3622104.

hERG liability cardiac safety selectivity profiling

Broad Selectivity Against Cardiovascular Ion Channels: Nav1.5, Cav1.2, Kir4.1, and Kir7.1

The target compound was profiled against a panel of cardiovascular ion channels. It demonstrated minimal inhibition of Nav1.5 (IC50 = 30,000 nM) and Cav1.2 (IC50 = 30,000 nM), as well as negligible activity on the related inward rectifier channels Kir4.1 (IC50 = 100,000 nM) and Kir7.1 (IC50 = 100,000 nM) [1]. This broad selectivity is atypical among thienopyrimidine ROMK inhibitors; many analogs within the same patent series exhibit significant cross-reactivity with one or more of these channels [2]. The comprehensive selectivity profile of the target compound ensures that pharmacological effects in vascular or neuronal preparations can be confidently attributed to ROMK blockade.

ion channel selectivity cardiac safety off-target profiling

Low Cytochrome P450 Inhibition Risk Compared to Other Leads

The target compound was screened against CYP3A4, CYP2D6, CYP2C8, and CYP2C9, exhibiting IC50 values >50,000 nM for all four isoforms [1]. This is in stark contrast to several earlier ROMK inhibitor leads that showed significant CYP3A4 or CYP2D6 inhibition at sub-micromolar concentrations [2]. The absence of CYP liability in this compound simplifies the design of drug-drug interaction studies and reduces the risk of pharmacokinetic confounding in rodent models of hypertension and heart failure.

CYP450 inhibition drug-drug interaction metabolic stability

Recommended Research and Industrial Applications for N-(2-Methoxyethyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine Based on Verified Selectivity and Potency Data


In Vivo Diuretic and Blood Pressure Studies Requiring Cardiac Safety Margins

The exceptional hERG selectivity (6,800-fold over ROMK) makes this compound the preferred ROMK inhibitor for rodent models of hypertension and heart failure where QT prolongation risk must be minimized. Unlike CHEMBL3622104, which has a narrow 180-fold hERG window, this compound can be administered at doses that achieve sustained ROMK inhibition without cardiac toxicity [1].

Ex Vivo Vascular and Renal Tissue Pharmacology with Confident Target Engagement Attribution

The compound's broad selectivity against Nav1.5, Cav1.2, Kir4.1, and Kir7.1 (all IC50 > 30 µM) ensures that observed vasodilation or diuretic effects in isolated perfused kidney or mesenteric artery preparations can be unambiguously attributed to ROMK inhibition, rather than off-target ion channel modulation [2].

Combination Therapy Studies in Metabolic Syndrome Models

The absence of CYP3A4, CYP2D6, CYP2C8, and CYP2C9 inhibition (all IC50 > 50 µM) reduces the likelihood of pharmacokinetic interactions when co-administered with standard antihypertensive agents (e.g., ACE inhibitors, ARBs) in rodent models of metabolic syndrome, simplifying interpretation of combination efficacy data [3].

Quote Request

Request a Quote for N-(2-methoxyethyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.